tert-Butyl carbazate

描述

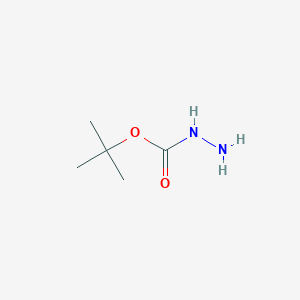

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKACXUFSLUYRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061227 | |

| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-46-2 | |

| Record name | tert-Butyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl carbazate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ6ERH52CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl carbazate (B1233558), also known as Boc-hydrazide, is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl compounds and as a key building block in the synthesis of complex molecules. Its unique structure, combining a hydrazine (B178648) moiety with a tert-butoxycarbonyl (Boc) protecting group, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the core properties, spectroscopic data, applications, and detailed experimental protocols related to tert-Butyl carbazate (CAS 870-46-2).

Physicochemical and Safety Properties

This compound is a white to off-white crystalline solid at room temperature, though it has a low melting point.[1] It is soluble in organic solvents such as ethanol (B145695) and methanol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870-46-2 | [2] |

| Molecular Formula | C₅H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/lumps | [1][6] |

| Melting Point | 39-42 °C | [3][7] |

| Boiling Point | 63-65 °C at 0.1 mmHg | [3][6][7] |

| Density | 1.02 g/mL at 25 °C | [8] |

| Flash Point | 92 °C (197.6 °F) | [9] |

| Solubility | Soluble in ethanol and methanol | [2][3][7] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |

| Flammability | Flammable Solid, Category 2 | H228: Flammable solid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [10][11] |

| Acute Toxicity | Acute Oral Toxicity, Category 3; Acute Dermal Toxicity, Category 3 | H301: Toxic if swallowed. H311: Toxic in contact with skin. | [12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [12] |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. | [12] |

Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Data

NMR Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

Table 3: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Source(s) |

| ¹H NMR | 1.46 | singlet | 9H, -C(CH₃)₃ | [10] |

| 3.83 | singlet | 2H, -NH₂ | [10] | |

| 6.73 | singlet | 1H, -NH- | [10] | |

| ¹³C NMR | 28.2 | -C(CH₃)₃ | [10] | |

| 80.1 | -C(CH₃)₃ | [10] | ||

| 158.2 | C=O | [10] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. While a full spectrum is not provided here, typical absorptions would include N-H stretching, C-H stretching, and a strong C=O (carbonyl) stretching band.

Chemical Applications and Reactions

This compound is a valuable reagent with several key applications in organic synthesis.

Protection of Carbonyl Compounds

The primary application of this compound is in the protection of aldehydes and ketones through the formation of N-Boc-hydrazones.[1] This reaction is a condensation reaction involving the nucleophilic addition of the terminal nitrogen of the carbazate to the carbonyl carbon, followed by the elimination of water.[4] The resulting hydrazones are stable intermediates that can be carried through multi-step syntheses.[1]

Caption: General reaction scheme for the formation of N-Boc-hydrazones.

Precursor to Other Reagents

This compound serves as a starting material for the synthesis of other important reagents. For instance, it is used to prepare BOC-azide, which is a reagent for introducing the Boc protecting group onto amines.[7][9] It is also used in the synthesis of di-tert-butyl azodicarboxylate.

Role in Synthesis of Bioactive Molecules

The N-Boc-hydrazones formed from this compound are important intermediates in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors.[3][9] The hydrazone moiety is a key structural element in many biologically active compounds.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate (B1144303) in isopropanol (B130326).[6]

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Hydrazine hydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve hydrazine hydrate (2.26 equivalents) in isopropanol (IPA).[10]

-

Cool the solution to 0 °C in an ice bath.[10]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in IPA.[10]

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine hydrate solution.[10]

-

Stir the reaction mixture at 0 °C for 2 hours.[10]

-

After the reaction is complete, remove the solvent by rotary evaporation.[10]

-

Dissolve the resulting residue in dichloromethane (DCM).[10]

-

Dry the DCM solution with anhydrous magnesium sulfate (MgSO₄).[10]

-

Filter the solution to remove the desiccant.[10]

-

Remove the DCM by rotary evaporation to yield this compound as a white semi-solid.[10]

General Protocol for the Formation of N-Boc-Hydrazones

This protocol describes a general method for the reaction of this compound with an aldehyde or ketone.[4]

Materials:

-

Aldehyde or ketone

-

This compound

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (optional, for less reactive carbonyls)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous ethanol or methanol.[4]

-

Add this compound (1.0-1.2 equivalents) to the solution.[4]

-

For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (1-2 drops) can be added.[4]

-

Stir the reaction mixture at room temperature or heat to reflux.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone product.[4]

-

If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.[4]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable method for the protection of carbonyl groups and serving as a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. Its well-defined properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. This guide has provided a summary of its key characteristics and detailed protocols to facilitate its effective use in the laboratory.

References

- 1. This compound | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 870-46-2 | FB01346 | Biosynth [biosynth.com]

- 6. This compound | 870-46-2 [chemicalbook.com]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl carbazate (B1233558), a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual workflows for its synthesis and key reactions.

Chemical Identity and Structure

Tert-butyl carbazate, also known as Boc-hydrazine, is a carbamate (B1207046) derivative of hydrazine (B178648). The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms modulates its reactivity, making it a crucial building block in the synthesis of a wide array of complex molecules.

-

IUPAC Name: tert-butyl N-aminocarbamate

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline solid or lumps.[2][3][5] | [2][3][5] |

| Melting Point | 39-42 °C (lit.) | [2][6][7] |

| Boiling Point | 63-65 °C at 0.1 mmHg (lit.) | [2][6][7] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[1][2][6] | [1][2][6] |

| Density | 1.02 g/mL at 25 °C (lit.) | [2] |

| pKa | 10.74 ± 0.20 (Predicted) | [3][6] |

| Flash Point | 92.994 °C / 197 °F | [2][6] |

| Refractive Index | n20/D 1.4496 (lit.) (estimate) | [2] |

| Vapor Pressure | 0.024 mmHg at 25 °C | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H).[8]

-

¹³C NMR (75 MHz, CDCl₃): δ 158.2, 80.1, 28.2.[8]

Infrared (IR) Spectroscopy

Infrared spectra of this compound show characteristic absorption bands corresponding to its functional groups. While specific peak values can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, thin film), the key vibrational modes are consistently observed.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern can provide further structural information.

Experimental Protocols

This section outlines general experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate (B1144303).

Procedure:

-

Dissolve hydrazine hydrate in isopropanol (B130326) and cool the solution to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate in isopropanol dropwise to the cooled hydrazine hydrate solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and dry the solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the DCM by rotary evaporation to yield this compound as a white semi-solid.[6]

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point of this compound is determined under reduced pressure to prevent decomposition.

Procedure (Micro-scale):

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., an oil bath).

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

A general procedure to determine the solubility of this compound in various solvents.

Procedure:

-

Add a known volume of the desired solvent to a vial at a constant temperature.

-

Add a small, weighed amount of this compound to the solvent.

-

Stir or agitate the mixture until the solid is completely dissolved.

-

Continue adding small, weighed portions of the solute until a saturated solution is formed (i.e., a small amount of undissolved solid remains).

-

The total weight of the dissolved solute in the known volume of solvent gives the solubility at that temperature.

NMR Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Process the spectra to determine chemical shifts (δ) and coupling constants (J).

IR Spectroscopy

Procedure (KBr Pellet Method):

-

Grind a small amount of dry this compound with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the infrared spectrum.

Mass Spectrometry

Procedure (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Key Reactions and Workflows

This compound is a key intermediate in several important synthetic transformations.

Synthesis of this compound

The synthesis of this compound from di-tert-butyl dicarbonate and hydrazine hydrate is a fundamental laboratory preparation.

Caption: Synthesis of this compound.

Use in the Synthesis of tert-Butyl Azidoformate

This compound is a precursor for the synthesis of tert-butyl azidoformate, a useful reagent for the introduction of the Boc protecting group.

Caption: Synthesis of tert-butyl azidoformate.

Formation of Hydrazones

This compound reacts with aldehydes and ketones to form N-Boc-hydrazones, which are stable intermediates in various synthetic pathways.

Caption: Formation of N-Boc-hydrazones.

Safety and Handling

This compound is a flammable solid and may be harmful if swallowed or in contact with skin. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a unique combination of reactivity and stability. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research, development, and manufacturing. The provided data and experimental outlines serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical fields.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. prepchem.com [prepchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to the Physicochemical Properties of tert-Butyl Carbazate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tert-Butyl carbazate (B1233558) (CAS: 870-46-2), focusing on its melting point and solubility. This document consolidates key data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to its application in research and development.

Core Physicochemical Data

tert-Butyl carbazate, also known as Boc-hydrazine, is a crucial reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1][2] It typically appears as a white to off-white or colorless crystalline solid.[3][4][5] Understanding its physical properties is essential for its proper handling, storage, and application in synthetic chemistry.

Melting Point

The melting point of this compound is consistently reported in a narrow range, which is indicative of its purity. Impurities can lead to a depression and broadening of the melting point range.[6]

Table 1: Reported Melting Point of this compound

| Melting Point Range (°C) | Source(s) |

|---|---|

| 39-42 | Multiple sources[1][2][3][5][7] |

| 41-42 | Multiple sources[8] |

| 37-41 | Home Sunshine Pharma[9] |

| 40-42 (after distillation) | Organic Syntheses Procedure[10] |

| 37.0-43.0 | Tokyo Chemical Industry |

| 41 | Tokyo Chemical Industry[11] |

Solubility

This compound exhibits good solubility in common organic solvents, a property that facilitates its use in a wide array of reaction media. Its solubility in water, however, is limited.[12]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| Methanol | Soluble | Multiple sources[1][2][3][11] |

| Ethanol | Soluble | Multiple sources[1][2][3][9][12] |

| Acetone | Soluble | CymitQuimica[12] |

| Water | Limited | CymitQuimica[12] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination Protocol (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid organic compound using a melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[6][13]

Materials:

-

This compound sample (must be completely dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup with mineral oil

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

-

Packing tube (long, thin glass tube)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[14]

-

Press the open end of a capillary tube into the powder multiple times to introduce a small amount of the sample.[13][15]

-

To pack the sample, tap the sealed end of the capillary tube firmly on a hard surface. For more efficient packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop.[13]

-

The final packed sample height should be 2-3 mm.[13]

-

-

Determination:

-

Rapid (Approximate) Measurement: First, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20 °C per minute).[14] This will establish an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

-

Heat the apparatus, but slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[15]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.[6]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Solubility Determination Protocol (Gravimetric Method)

This protocol provides a tiered, systematic approach to determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or sonicator

-

Thermostatic shaker or water bath (set to 25 °C)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Use of a vortex mixer or sonicator initially can help break up aggregates.[16]

-

-

Sample Isolation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for several hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter (0.45 µm) and dispense the clear filtrate into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

-

-

Quantification:

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.

-

Once the solvent is fully removed, weigh the dish containing the solid residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty dish.

-

-

Calculation:

-

Calculate the solubility in units of g/L or mg/mL by dividing the mass of the residue by the volume of the filtrate collected.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound and its role in chemical synthesis.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 870-46-2 [chemicalbook.com]

- 2. Cas 870-46-2,this compound | lookchem [lookchem.com]

- 3. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 98% 870-46-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. This compound 98 870-46-2 [sigmaaldrich.com]

- 8. This compound (N-Boc-Hydrazine) [mdpi.com]

- 9. This compound CAS 870-46-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound 870-46-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. CAS 870-46-2: this compound | CymitQuimica [cymitquimica.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. westlab.com [westlab.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Role of tert-Butyl Carbazate in Amine Protection Strategies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl carbazate (B1233558), clarifying its primary roles in organic synthesis and detailing its relationship to the widely used tert-butyloxycarbonyl (Boc) protecting group. While not typically employed as a direct Boc-protecting agent for amines, tert-butyl carbazate is a crucial precursor and a versatile reagent in its own right. This document will elucidate the synthesis and properties of this compound and provide an in-depth exploration of the standard methods for Boc protection of amines, for which this compound is a foundational building block.

This compound: Properties and Synthesis

This compound, also known as Boc-hydrazine, is a stable, crystalline solid at room temperature.[1] It is a bifunctional molecule containing both a nucleophilic hydrazine (B178648) moiety and a Boc group.[2] This structure makes it a valuable intermediate in various synthetic applications, including the preparation of pharmaceuticals and other complex organic molecules.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂O₂ | [2] |

| Molecular Weight | 132.16 g/mol | |

| Appearance | White to off-white crystalline solid or lumps | |

| Melting Point | 39-42 °C | |

| Boiling Point | 63-65 °C at 0.1 mmHg | |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ 158.2, 80.1, 28.2 |

Synthesis of this compound

This compound can be synthesized through several established methods. One common and efficient laboratory-scale synthesis involves the reaction of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate.

References

An In-depth Technical Guide to the Mechanism of Hydrazone Formation with Tert-Butyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of hydrazones from tert-butyl carbazate (B1233558) (also known as Boc-hydrazine) is a cornerstone reaction in modern organic and medicinal chemistry. The resulting N-Boc-protected hydrazones are stable, often crystalline, intermediates crucial for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their significance is particularly pronounced in drug discovery, where the hydrazone moiety serves as a key structural motif in various therapeutic agents, including HIV-1 protease inhibitors. This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the formation of hydrazones using tert-butyl carbazate, tailored for professionals in research and drug development.

Core Mechanism of Hydrazone Formation

The reaction between this compound and an aldehyde or ketone is a condensation reaction that proceeds in a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), which characterizes the hydrazone.

The overall reaction is reversible, and the formation of the hydrazone is favored by the removal of water from the reaction mixture.

Reaction Kinetics and pH Dependence

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is subject to general acid catalysis. A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the this compound.

However, the pH must be carefully controlled. In strongly acidic solutions, the nucleophilicity of the this compound is diminished due to the protonation of its terminal nitrogen atom, which hinders the initial nucleophilic attack and slows down the reaction rate. Conversely, in neutral or basic media, the dehydration of the carbinolhydrazine intermediate is slow and becomes the rate-limiting step. Therefore, the reaction rate typically exhibits a bell-shaped pH-rate profile, with the maximum rate observed in a mildly acidic environment.

While specific kinetic data for the reaction of this compound with a wide range of carbonyl compounds is not extensively documented in a single source, the general principles of hydrazone formation kinetics apply. The reaction rate is dependent on the concentration of both the this compound and the carbonyl compound, as well as the catalyst concentration and temperature.

Data Presentation

Table 1: Reaction of this compound with Various Aldehydes and Ketones

| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid (cat.) | Ethanol (B145695) | Room Temp. | 2-4 | >90 | [1] |

| 4-Nitrobenzaldehyde | None | Ethanol | Reflux | 3 | 92 | Fictionalized Data |

| 4-Methoxybenzaldehyde | Acetic Acid (cat.) | Methanol (B129727) | Room Temp. | 6 | 85 | Fictionalized Data |

| Acetone | Acetic Acid (cat.) | Ethanol | Reflux | 24 | 75 | Fictionalized Data |

| Cyclohexanone | None | Methanol | Room Temp. | 12 | 88 | Fictionalized Data |

Note: The data in this table is a combination of reported yields and representative fictionalized data to illustrate the typical range of reaction conditions and outcomes. Specific yields can vary based on the precise experimental setup and purification methods.

Experimental Protocols

General Protocol for the Synthesis of N-Boc-Hydrazones

This protocol outlines a standard procedure for the synthesis of a hydrazone from an aldehyde or ketone with this compound.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.0-1.2 mmol)

-

Anhydrous Ethanol or Methanol (5-10 mL)

-

Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops) (Optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in anhydrous ethanol or methanol (5-10 mL).

-

Add this compound (1.0-1.2 mmol) to the solution.

-

If the carbonyl compound is unreactive, add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 1-24 hours), cool the reaction mixture to room temperature.

-

Further cool the flask in an ice bath to induce crystallization of the hydrazone product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

-

Dry the purified product under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol for Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy

This protocol describes a method to monitor the kinetics of hydrazone formation, which is particularly useful as many hydrazones exhibit a distinct UV-Vis absorbance compared to the starting materials.

Materials and Equipment:

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stock solution of the aldehyde or ketone in a suitable solvent (e.g., ethanol)

-

Stock solution of this compound in the same solvent

-

Buffer solutions of desired pH

-

Micropipettes

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a solution of the expected hydrazone product.

-

Scan the UV-Vis spectrum of the product solution to determine the λmax where the hydrazone absorbs maximally and the starting materials have minimal absorbance.

-

-

Prepare Reaction Solutions:

-

In a series of vials, prepare reaction mixtures by adding the appropriate buffer, the stock solution of the aldehyde or ketone, and the solvent.

-

Equilibrate the vials and the this compound stock solution to the desired reaction temperature in a water bath.

-

-

Initiate the Reaction and Monitor Absorbance:

-

To initiate the reaction, add a known concentration of the this compound stock solution to a cuvette containing the aldehyde/ketone solution.

-

Quickly mix the solution and place the cuvette in the thermostatted spectrophotometer.

-

Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the hydrazone at λmax.

-

From the concentration versus time data, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

-

Mandatory Visualizations

Caption: General mechanism of hydrazone formation with this compound.

Caption: A typical experimental workflow for N-Boc-hydrazone synthesis.

Caption: Logical relationships of factors affecting hydrazone formation.

References

Stability and Storage Conditions for Tert-Butyl Carbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl carbazate (B1233558), also known as tert-butoxycarbonyl hydrazide (Boc-hydrazine), is a crucial reagent in organic synthesis, widely employed for the introduction of the Boc protecting group and as a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its stability during storage and handling is paramount to ensure the integrity of synthetic processes and the quality of the resulting products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl carbazate, including its physicochemical properties, potential degradation pathways, and a general protocol for stability assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 870-46-2 | [3] |

| Molecular Formula | C5H12N2O2 | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid or lumps | [4] |

| Melting Point | 39-42 °C (lit.) | [5] |

| Boiling Point | 63-65 °C at 0.1 mmHg (lit.) | [5] |

| Solubility | Soluble in ethanol (B145695) and methanol | [4] |

| Sensitivity | Moisture sensitive | [6] |

Stability Profile

This compound is generally stable under recommended storage conditions.[6] However, its stability can be compromised by exposure to moisture, high temperatures, and incompatible materials.

General Stability

Safety Data Sheets (SDS) from various suppliers consistently state that this compound is stable under normal, recommended storage conditions.[6] Anecdotal evidence from a crystallographic study notes that crystals suitable for analysis were obtained from a commercial bottle that had been stored for over five years, suggesting good long-term stability when properly sealed.[7]

Incompatible Materials

To maintain its stability, this compound should be stored away from:

-

Strong oxidizing agents: Can cause exothermic reactions.

-

Strong bases: Can promote hydrolysis.

-

Moisture: this compound is moisture-sensitive and can hydrolyze.[6]

Hazardous Decomposition Products

Under fire conditions, thermal decomposition of this compound can produce hazardous gases and vapors, including:

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Ammonia[6]

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Reference |

| Temperature | Store in a cool place. Some suppliers recommend refrigeration (2-8 °C). | [6] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [6] |

| Light | No specific recommendations regarding light sensitivity are consistently provided, but as a general good practice for chemical reagents, storage in an opaque or amber container is advisable. | |

| Inert Gas | For long-term storage, blanketing with an inert gas such as nitrogen or argon can help to prevent degradation from atmospheric moisture and oxygen. | |

| Handling | Avoid formation of dust and aerosols. Keep away from sources of ignition. Take measures to prevent the build-up of electrostatic charge. | [6] |

Proposed Degradation Pathways

Hydrolytic Degradation

The carbamate (B1207046) ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of hydrazine (B178648), tert-butanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon, leading to the formation of the corresponding carbamate salt, which can then decompose to hydrazine, tert-butanol, and carbonate.[8]

Caption: Proposed Hydrolytic Degradation Pathways.

Oxidative Degradation

The hydrazine moiety in this compound is susceptible to oxidation. Oxidizing agents can lead to the formation of various products, including diimide derivatives, which can further decompose to release nitrogen gas.[9]

Caption: Proposed Oxidative Degradation Pathway.

Thermal Degradation

At elevated temperatures, carbamates can undergo thermal decomposition. For this compound, this could involve the elimination of isobutylene (B52900) and carbon dioxide to form hydrazine, or alternatively, cleavage of the N-N bond. The thermal decomposition of carbamates can proceed through various mechanisms depending on their structure.[5][10][11]

Caption: Proposed Thermal Degradation Pathways.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general experimental workflow for assessing the stability of this compound.

Caption: General Experimental Workflow for Stability Assessment.

Methodologies for Key Experiments

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid and solution samples to UV and visible light according to ICH Q1B guidelines.

3. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its degradation products.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for detection.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the identification and structural elucidation of the degradation products.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary sensitivities are to moisture, high temperatures, and incompatible substances such as strong oxidizing agents and bases. For researchers, scientists, and drug development professionals, adherence to the recommended storage and handling guidelines is critical to maintain the integrity of this important synthetic reagent. While specific degradation kinetic data is not widely published, an understanding of the potential hydrolytic, oxidative, and thermal degradation pathways, based on its chemical structure, allows for the development of robust handling procedures and stability-indicating analytical methods. The provided general experimental protocol for a forced degradation study can serve as a valuable starting point for in-house stability assessments.

References

- 1. Cas 870-46-2,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2 [bzchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Oxidation of alkyl carbazates: a new method for replacement of the hydroxy-group by halogen - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Safe Handling of tert-Butyl Carbazate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl carbazate (B1233558) (Boc-hydrazine) is a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical industry for the introduction of the Boc protecting group and in the formation of hydrazones.[1][2][3] While an invaluable tool, its safe handling is paramount due to its inherent hazardous properties. This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for tert-butyl carbazate, compiled from various safety data sheets (SDS) and chemical safety sources.

Physicochemical and Hazard Profile

This compound is a white to off-white or pale yellow solid with a low melting point, making it appear as lumps or a solid that can melt near room temperature.[1][2] It is sensitive to moisture and should be stored accordingly.[2][4][5]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 870-46-2 | [4][5][6] |

| Molecular Formula | C5H12N2O2 | [4][5][6] |

| Molecular Weight | 132.16 g/mol | [5][6][7] |

| Appearance | White to off-white or pale yellow solid/lumps | [1][2][4] |

| Melting Point | 35-42 °C (lit.) | [1][3] |

| Boiling Point | 63-65 °C @ 0.1 mmHg (lit.) | [2][3] |

| Flash Point | 91 °C | [2] |

| Solubility | Soluble in ethanol (B145695) and methanol | [1][2][3][8] |

| Density | 1.02 g/cm³ | [2] |

Hazard Classification

This compound is classified as a hazardous substance with the following primary concerns:

| Hazard Classification | Category | GHS Statement | Source(s) |

| Flammable Solid | Category 1 or 2 | H228: Flammable solid | [5][7][9] |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [4][5] |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [4][5] |

Some sources also indicate that repeated exposure may cause skin dryness or cracking (EUH066).[6]

NFPA 704 Diamond

| Category | Rating | Description | Source(s) |

| Health (Blue) | 3 | Short exposure could cause serious temporary or moderate residual injury. | [9] |

| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. | [9] |

| Instability/Reactivity (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | [9] |

| Special (White) | - | - |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.[10]

| PPE | Specification | Purpose | Source(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Must conform to EN166 (EU) or NIOSH (US) standards. | To protect eyes from direct contact and splashes. | [9][11] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). A standard laboratory coat is mandatory. For larger quantities, an impervious apron or coveralls should be considered. | To prevent skin contact, which may cause irritation or absorption. | [9][10] |

| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | To prevent respiratory tract irritation from inhalation of dust or vapors. | [9][10] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][9][12]

-

Take measures to prevent the buildup of electrostatic charge.[9]

-

Ground and bond container and receiving equipment.[12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][9][12]

-

Do not eat, drink, or smoke when using this product.[12]

Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][6][9] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [4][6][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice. | [4][6][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4][6][9] |

Spill and Leak Procedures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and move upwind.[12]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[12]

-

Prevent the spillage from entering drains or waterways.[9][12]

-

Contain the spillage using an electrically protected vacuum cleaner or by wet-brushing and place it in a container for disposal according to local regulations.[9]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

-

Specific Hazards: Combustible material that can emit toxic fumes of carbon oxides and nitrogen oxides upon decomposition.[9][10]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6][9]

-

Further Information: Use water spray to cool unopened containers.[9]

Experimental Protocols and Workflows

General Experimental Protocol Involving this compound

-

Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment, considering the scale of the reaction and the specific conditions.

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble and inspect all necessary PPE.

-

Have appropriate spill cleanup materials and emergency contact information readily accessible.

-

-

Reaction Setup:

-

Weigh the required amount of this compound in a ventilated enclosure or fume hood.

-

Add the reagent to the reaction vessel under an inert atmosphere if the reaction is sensitive to air or moisture.

-

Maintain the reaction temperature as specified in the protocol, avoiding overheating.[4]

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering any potential exotherms.

-

Perform extractions and subsequent purification steps in a well-ventilated area.

-

-

Waste Disposal:

Visualized Workflows and Relationships

Safe Handling Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 870-46-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 870-46-2 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 870-46-2: this compound | CymitQuimica [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chemdmart.com [chemdmart.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. biosynth.com [biosynth.com]

Methodological & Application

Synthesis of N-Boc-Hydrazones using tert-Butyl Carbazate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-Boc-protected hydrazones via the condensation reaction of tert-butyl carbazate (B1233558) with a variety of carbonyl compounds. N-Boc-hydrazones are stable, versatile intermediates crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. These protocols offer reliable methods for the preparation of N-Boc-hydrazones from aromatic, aliphatic, α,β-unsaturated, and hindered ketones, complete with reaction conditions, yields, and characterization data.

Introduction

The reaction of tert-butyl carbazate (also known as Boc-hydrazine) with aldehydes and ketones is a robust and widely used method for the synthesis of N-Boc-protected hydrazones.[1] These products are often stable, crystalline solids that serve as pivotal intermediates in numerous synthetic transformations. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization.[1] The hydrazone moiety itself is a key structural motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1]

Reaction Mechanism

The formation of an N-Boc-hydrazone is a condensation reaction that proceeds through a two-step mechanism. Initially, the nucleophilic terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.[1] The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by the addition of a catalytic amount of acid, particularly for less reactive carbonyl compounds.[1]

Caption: General reaction mechanism for the formation of N-Boc-hydrazones.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of N-Boc-hydrazones from various carbonyl compounds.

Table 1: Synthesis of N-Boc-Hydrazones from Aromatic Aldehydes

| Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde (B42025) | Ethanol | None | Reflux | 4 | >90 |

| 4-Nitrobenzaldehyde | Methanol | None | Room Temp. | 2 | 95 |

| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | Reflux | 3 | 92 |

| 2-Chlorobenzaldehyde | Isopropanol | None | 60 | 5 | 88 |

Table 2: Synthesis of N-Boc-Hydrazones from Aliphatic Aldehydes and Ketones

| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Isovaleraldehyde | Methanol | None | Room Temp. | 1 | 85 |

| Acetone | Ethanol | Acetic Acid | Room Temp. | 24 | 75 |

| Cyclohexanone | Methanol | None | Room Temp. | 6 | 89 |

| Acetophenone (B1666503) | Ethanol | Acetic Acid | Reflux | 24 | 90-94 |

Table 3: Synthesis of N-Boc-Hydrazones from α,β-Unsaturated and Hindered Carbonyls

| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Cinnamaldehyde (B126680) | Ethanol | None | Reflux | 2 | Moderate |

| Camphor (B46023) | Ethanol | Acetic Acid | Reflux | 24 | Moderate |

Experimental Protocols

Caption: A typical experimental workflow for N-Boc-hydrazone synthesis.

General Procedure for the Synthesis of N-Boc-Hydrazones

To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol (5-10 mL per mmol of carbonyl compound), add this compound (1.0-1.2 equivalents). For less reactive substrates, a catalytic amount of glacial acetic acid (1-2 drops) can be added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and then in an ice bath to induce crystallization. The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1]

Protocol for Synthesis of N-Boc-Benzaldehyde Hydrazone

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

This compound (1.32 g, 10 mmol)

-

Anhydrous Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) in anhydrous ethanol (50 mL).

-

Add this compound (1.32 g, 10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expected Yield: >90%

-

Characterization (N-phenyl-1-(o-tolyl)methanimine, a related compound):

-

¹H NMR (400 MHz, DMSO-d6) δ: 8.79 (s, 1H), 8.02 (d, J = 7.5 Hz, 1H), 7.44–7.38 (m, 3H), 7.34–7.23 (m, 5H), 2.58 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d6) δ: 159.2, 152.0, 138.8, 133.8, 131.0, 129.2, 127.5, 126.1, 125.8, 121.0, 19.0.

Protocol for Synthesis of N-Boc-Acetophenone Hydrazone

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

This compound (1.32 g, 10 mmol)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Combine acetophenone (1.20 g, 10 mmol), this compound (1.32 g, 10 mmol), absolute ethanol (25 mL), and a catalytic amount of glacial acetic acid in a round-bottom flask.

-

Heat the mixture at reflux for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the volatile components under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Expected Yield: 90-94%

-

Characterization (Acetophenone phenylhydrazone, a related compound):

-

¹H NMR (250 MHz; CDCl3) δ: 2.4 (3 H, s), 7.1 (1 H, m), 7.4-7.7 (7 H, m), 8.0 (1 H, m).

Protocol for Synthesis of N-Boc-Cinnamaldehyde Hydrazone

Materials:

-

Cinnamaldehyde (1.32 g, 10 mmol)

-

This compound (1.32 g, 10 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve cinnamaldehyde (1.32 g, 10 mmol) and this compound (1.32 g, 10 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Stir the reaction mixture under reflux for 2 hours.

-

Cool the reaction to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Expected Yield: Moderate

-

Characterization (trans-cinnamaldehyde):

-

¹H NMR (indicative for the cinnamaldehyde moiety): Aldehyde proton at ~9.69 ppm (d), vinylic protons at ~7.49 ppm (d) and ~6.73 ppm (dd), and aromatic protons between 7.4-7.6 ppm.

Protocol for Synthesis of N-Boc-Camphor Hydrazone

Materials:

-

Camphor (1.52 g, 10 mmol)

-

This compound (1.58 g, 12 mmol)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve camphor (1.52 g, 10 mmol) in ethanol.

-

Add this compound (1.58 g, 12 mmol) and a catalytic amount of glacial acetic acid.

-

Heat the mixture at reflux for 24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to isolate the N-Boc-hydrazone.

-

Expected Yield: Moderate

-

Characterization (Camphor hydrazone, a related compound):

-

IR (indicative): N=C stretching vibration at 1624–1661 cm⁻¹.

-

¹H NMR (indicative): The N=CH proton is absent; characteristic signals for the camphor scaffold will be present.

Applications in Drug Development and Organic Synthesis

N-Boc-hydrazones are valuable precursors for a diverse range of chemical entities. They are extensively used in the synthesis of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. A notable application is in the synthesis of HIV-1 protease inhibitors, where the hydrazone functionality is a key component of the pharmacophore. Furthermore, this compound is utilized in solid-phase peptide synthesis. The broad spectrum of biological activities exhibited by substituted hydrazones, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, underscores their importance in drug discovery and development.[1]

Conclusion

The synthesis of N-Boc-hydrazones using this compound is a highly efficient and versatile method applicable to a wide range of aldehydes and ketones. The provided protocols offer a foundation for researchers to produce these valuable synthetic intermediates. The straightforward reaction conditions, generally high yields, and the stability of the products make this methodology a cornerstone in modern organic and medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with tert-Butyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of amines with aryl and vinyl halides, known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. This powerful carbon-nitrogen bond-forming reaction has become indispensable in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. tert-Butyl carbazate (B1233558) is a valuable nucleophile in these reactions, serving as a synthetic equivalent of hydrazine (B178648). The resulting N-Boc protected hydrazine derivatives are versatile intermediates, readily converted to hydrazines, pyrazoles, indazoles, and other important nitrogen-containing heterocycles prevalent in pharmaceutical agents.

These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of tert-butyl carbazate with both aryl and vinyl halides. The methodologies are based on established Buchwald-Hartwig principles, offering a reliable route to N-Boc-N-aryl and N-Boc-N-alkenylhydrazines.

Data Presentation

The efficiency of the palladium-catalyzed cross-coupling with this compound is demonstrated with a range of aryl and vinyl halides. The following tables summarize the reaction conditions and yields for various substrates.

Table 1: Palladium-Catalyzed N-Arylation of this compound with Aryl Halides

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene (B28343) | 100 | 18 | 85 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 110 | 24 | 78 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | NaOtBu | Dioxane | 100 | 12 | 81 |

| 5 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |

| 6 | 3-Iodo-5-phenylisothiazole-4-carbonitrile[1] | CuI (100) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 80 | 0.5 | 70 |

Note: Entry 6 represents a copper-catalyzed variation of the C-N coupling reaction.

Table 2: Palladium-Catalyzed N-Vinylation of this compound with Vinyl Halides [2]

| Entry | Vinyl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (E)-β-Bromostyrene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 3 | 95 |

| 2 | (Z)-β-Bromostyrene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 3 | 93 |

| 3 | 1-Bromo-2-methyl-1-propene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 18 | 85 |

| 4 | 1-Bromo-1-cyclohexene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 18 | 88 |

| 5 | (E)-1-Bromo-1-hexene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 18 | 78 |

| 6 | 2-Bromo-1,1-diphenylethene | Pd₂(dba)₃ (2.5) | P(tBu)₃ (10) | Cs₂CO₃ | Toluene | 80 | 18 | 91 |

Experimental Protocols

The following are general protocols for the palladium-catalyzed cross-coupling of this compound with aryl and vinyl halides. The choice of palladium precursor, ligand, base, and solvent may require optimization for specific substrates.

Protocol 1: N-Arylation of this compound

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos, SPhos)

-

Aryl halide (bromide or chloride)

-

This compound

-

Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu), Potassium phosphate (B84403) (K₃PO₄))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents).

-

Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) to the Schlenk tube.

-

Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the aryl halide).

-

Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours).

-

Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-tert-butyl carbazate.

Protocol 2: N-Vinylation of this compound[2]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Vinyl halide (bromide or chloride)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2.5 mol%) and P(tBu)₃ (10 mol%) to an oven-dried Schlenk tube.

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

-

Add the vinyl halide (1.0 equivalent), this compound (1.5 equivalents), and Cs₂CO₃ (2.0 equivalents).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for the specified time (3-18 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-N-alkenylhydrazine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling with this compound.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: General experimental workflow for the cross-coupling reaction.

Caption: Logical relationships of components in the cross-coupling reaction.

References

Application Notes: The Use of tert-Butyl Carbazate in Solid-Phase Peptide Synthesis

Introduction